

Step-by-step synthesis protocol for Dibenzo-30-crown-10

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dibenzo-30-crown-10**

Cat. No.: **B100617**

[Get Quote](#)

An Application Note and Protocol for the Synthesis of **Dibenzo-30-crown-10**

This document provides a detailed protocol for the synthesis of **Dibenzo-30-crown-10**, a macrocyclic polyether. The procedure outlined is based on the well-established Williamson ether synthesis, a common and effective method for the preparation of crown ethers. This protocol is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

Dibenzo-30-crown-10 is a large crown ether distinguished by the presence of two benzene rings integrated into its macrocyclic framework. These aromatic units impart a degree of rigidity to the molecule and influence its complexation properties. Crown ethers are known for their ability to selectively bind cations, and the size of the polyether ring in **Dibenzo-30-crown-10** makes it a candidate for complexing larger alkali metal ions and other cationic species. This selective binding capability is of interest in various applications, including phase-transfer catalysis, ion-selective electrodes, and the development of novel therapeutic agents.

The synthesis described herein involves the reaction of catechol with 1,11-dichloro-3,6,9-trioxaundecane in the presence of a base. This method is an adaptation of the general procedure for the synthesis of dibenzo-crown ethers.

Chemical Properties and Data

A summary of the key quantitative data for **Dibenzo-30-crown-10** is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	17455-25-3	[1] [2]
Molecular Formula	C ₂₈ H ₄₀ O ₁₀	[1] [2]
Molecular Weight	536.61 g/mol	[1] [2]
Melting Point	106-108 °C	
Appearance	White solid	

Experimental Protocol: Synthesis of Dibenzo-30-crown-10

This protocol is divided into two main stages: the preparation of the dichloropolyether precursor and the final cyclization reaction to form the crown ether.

Part A: Synthesis of 1,11-Dichloro-3,6,9-trioxaundecane

This precursor is synthesized from tetraethylene glycol.

Materials:

- Tetraethylene glycol
- Dry benzene
- Pyridine
- Thionyl chloride
- Hydrochloric acid

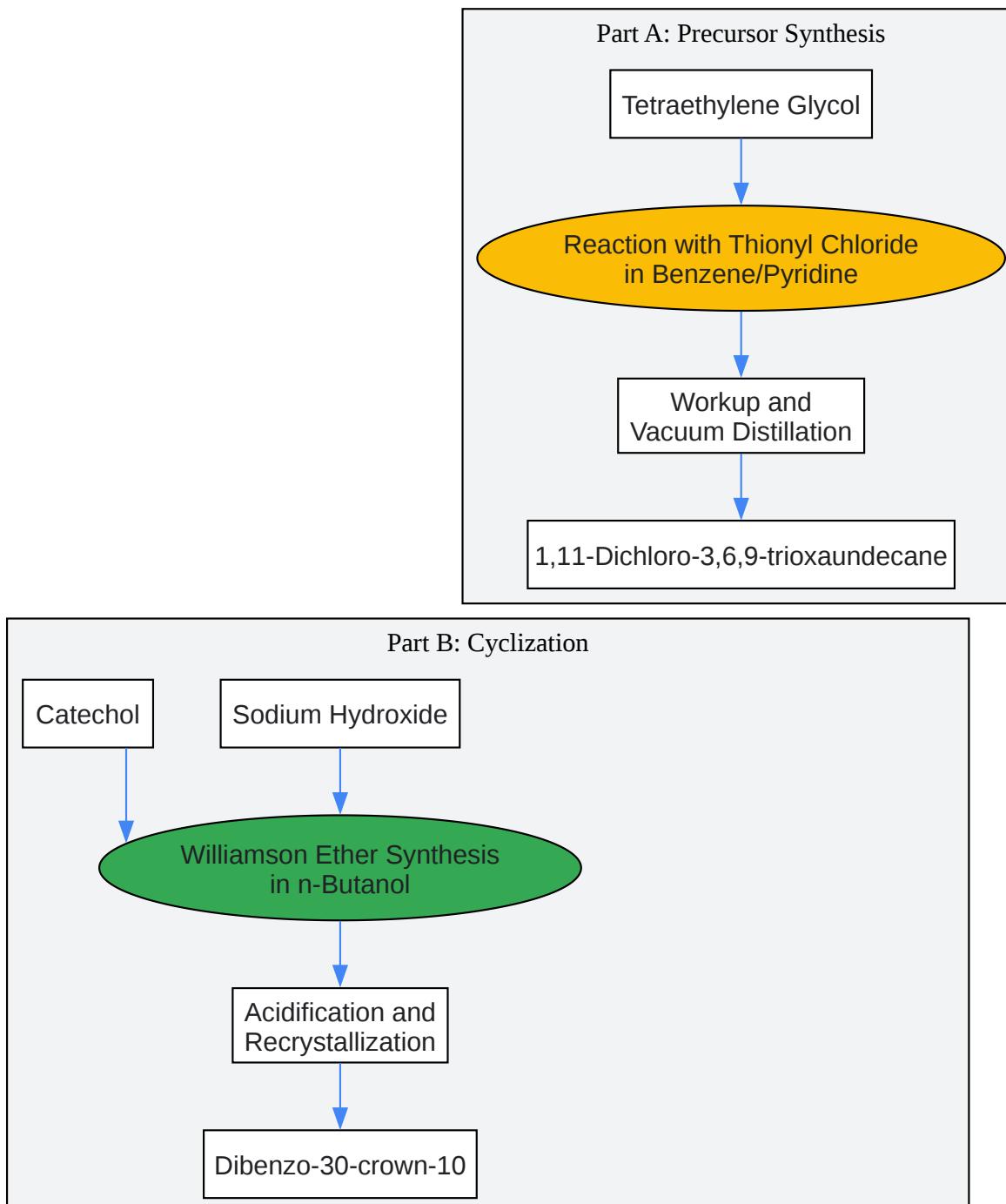
Procedure:

- In a reaction vessel, combine 2.2 moles of tetraethylene glycol, 2000 mL of dry benzene, and 4.9 moles of pyridine.
- Heat the mixture to reflux.
- Over a period of three hours, add 4.9 moles of thionyl chloride dropwise with continuous stirring. A white precipitate will form.[3]
- Continue heating the reaction mixture overnight (approximately 16 hours).[3]
- After cooling, cautiously add 50 mL of concentrated hydrochloric acid diluted with 200 mL of water in a dropwise manner.
- Separate the organic (upper) layer containing the product.
- Remove the benzene from the organic layer by distillation.
- Purify the residue by vacuum distillation to yield the light yellow liquid product.[3]

Part B: Synthesis of Dibenzo-30-crown-10

This stage involves the cyclization of catechol with the prepared 1,11-dichloro-3,6,9-trioxaundecane.

Materials:


- Catechol
- n-Butanol
- Sodium hydroxide pellets
- 1,11-Dichloro-3,6,9-trioxaundecane (from Part A)
- Concentrated hydrochloric acid

Procedure:

- Set up a dry, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a thermometer, and a mechanical stirrer. Maintain a static nitrogen atmosphere within the vessel throughout the reaction.
- Charge the flask with 2 moles of catechol and 1.5 L of n-butanol.
- With stirring, add 2.05 moles of sodium hydroxide pellets to the flask.
- Heat the mixture rapidly to reflux (approximately 115°C).
- In the dropping funnel, prepare a solution of 1 mole of 1,11-dichloro-3,6,9-trioxaundecane in 150 mL of n-butanol.
- Add the solution of the dichloride dropwise to the refluxing mixture over a period of 2 hours with continuous stirring.
- After the addition is complete, continue to reflux the reaction mixture with stirring for an additional 16 hours.
- Acidify the mixture by the dropwise addition of concentrated hydrochloric acid until the solution is acidic.
- Replace the reflux condenser with a distillation head and remove the majority of the n-butanol by distillation.
- Cool the remaining mixture and collect the crude product by filtration.
- Recrystallize the crude product from a suitable solvent (e.g., acetone or an ethanol/water mixture) to obtain the purified **Dibenzo-30-crown-10**.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of **Dibenzo-30-crown-10**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Dibenzo-30-crown-10**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibenzo-30-crown-10 | C28H40O10 | CID 87120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Step-by-step synthesis protocol for Dibenzo-30-crown-10]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b100617#step-by-step-synthesis-protocol-for-dibenzo-30-crown-10>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

